molecular formula C15H13FN4O2 B13981939 ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13981939
M. Wt: 300.29 g/mol
InChI Key: APERCYCELLLMDN-UHFFFAOYSA-N
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Description

4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an amino-fluorophenyl group and an ethyl ester functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Introduction of the Amino-Fluorophenyl Group: The amino-fluorophenyl group is introduced through a substitution reaction, often using a suitable fluorinated aromatic amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating cellular processes such as signal transduction, gene expression, and protein synthesis . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester stands out due to its unique combination of an amino-fluorophenyl group and a pyrrolo[2,3-d]pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H13FN4O2/c1-2-22-15(21)9-6-18-14-12(9)13(19-7-20-14)8-3-4-10(16)11(17)5-8/h3-7H,2,17H2,1H3,(H,18,19,20)

InChI Key

APERCYCELLLMDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=C(C=C3)F)N

Origin of Product

United States

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